molecular formula C27H30BNO2 B8181911 9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

Cat. No.: B8181911
M. Wt: 411.3 g/mol
InChI Key: ITBBSQIVFBCCRG-UHFFFAOYSA-N
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Description

9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine is a complex organic compound characterized by its boronic acid derivative structure. This compound is part of the acridine family, known for their diverse applications in organic synthesis, material science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, a suitable solvent (such as toluene or THF), and a base (such as sodium carbonate or potassium phosphate).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The aromatic ring can be reduced to form dihydro derivatives.

  • Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols are commonly used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Dihydro Derivatives: Resulting from the reduction of the aromatic ring.

  • Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

  • Biology: Employed in the development of fluorescent probes and bioconjugation techniques.

  • Medicine: Investigated for its potential use in drug discovery and as a therapeutic agent.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The specific molecular targets and pathways depend on the context of its application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • Acridine: The parent compound of the acridine family.

  • Boronic Acids: Other boronic acid derivatives with similar reactivity.

  • Dihydroacridines: Reduced forms of acridines with similar structural features.

Properties

IUPAC Name

9,9-dimethyl-10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30BNO2/c1-25(2)21-11-7-9-13-23(21)29(24-14-10-8-12-22(24)25)20-17-15-19(16-18-20)28-30-26(3,4)27(5,6)31-28/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBBSQIVFBCCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4C(C5=CC=CC=C53)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 2
Reactant of Route 2
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 3
Reactant of Route 3
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 4
Reactant of Route 4
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 5
Reactant of Route 5
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 6
Reactant of Route 6
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

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